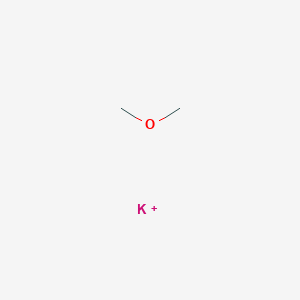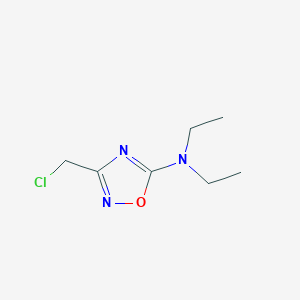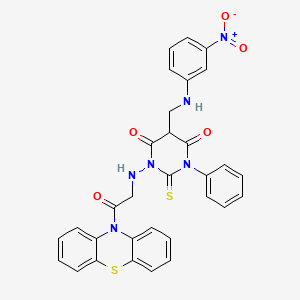
2-Methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a unique pentane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde derivatives with acetone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high efficiency in the synthesis process.
化学反应分析
Types of Reactions
2-Methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Brominated or nitrated derivatives
科学研究应用
2-Methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 2-Methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological responses. The pathways involved may include signal transduction cascades and gene expression regulation.
相似化合物的比较
Similar Compounds
1,3,5-Triphenylpentane-1,5-dione: Lacks the methylidene group, resulting in different chemical properties and reactivity.
2-Methyl-1,3,5-triphenylpentane-1,5-dione: Similar structure but without the methylidene group, leading to variations in its chemical behavior.
Uniqueness
2-Methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione is unique due to the presence of both methyl and methylidene groups, which confer distinct reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
131261-65-9 |
|---|---|
分子式 |
C25H22O2 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
2-methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione |
InChI |
InChI=1S/C25H22O2/c1-18(24(26)21-14-8-4-9-15-21)23(20-12-6-3-7-13-20)19(2)25(27)22-16-10-5-11-17-22/h3-17,19,23H,1H2,2H3 |
InChI 键 |
BCFFUTDQTAOCOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CC=CC=C1)C(=C)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
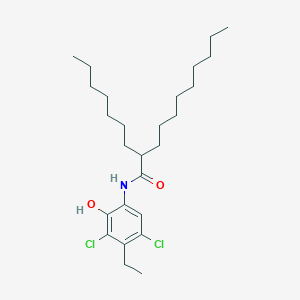
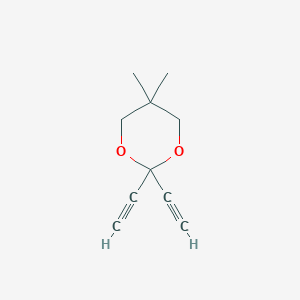
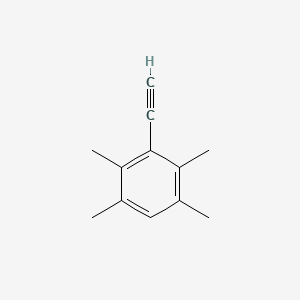
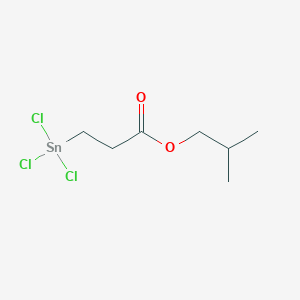
![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)


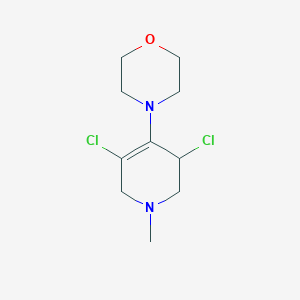
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
